molecular formula C13H12OS B1324113 3-(2,6-Dimethylbenzoyl)thiophene CAS No. 898771-06-7

3-(2,6-Dimethylbenzoyl)thiophene

Cat. No.: B1324113
CAS No.: 898771-06-7
M. Wt: 216.3 g/mol
InChI Key: MULGTBPSRZCDAR-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylbenzoyl)thiophene is a chemical compound with the molecular formula C13H12OS and a molecular weight of 216.3 . Its IUPAC name is (2,6-dimethylphenyl)-thiophen-3-ylmethanone .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring attached to a 2,6-dimethylbenzoyl group . The InChI key for this compound is MULGTBPSRZCDAR-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The boiling point of this compound is 287.9ºC at 760 mmHg, and its density is 1.14g/cm³ .

Scientific Research Applications

Synthesis and Derivative Development

Research has demonstrated the synthesis and development of various derivatives of 3-(2,6-Dimethylbenzoyl)thiophene. For instance, new derivatives with thiophene moieties were synthesized using reactions like Suzuki-Miyaura and Ullmann coupling, which explored their electronic properties and computational studies. These derivatives often exhibit diverse electronic and photochemical properties, making them significant in the field of material science and medicinal chemistry (Damit et al., 2016). Similarly, the synthesis of novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives with thieno[2,3-b]thiophene moiety has been reported, showing potential antimicrobial properties (Kheder & Mabkhot, 2012).

Antioxidant Activity

Some derivatives of this compound, specifically 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, have been synthesized and their antioxidant properties evaluated. The study investigated the structure-activity relationships based on different substituents, finding that these derivatives have potential as antioxidants (Queiroz et al., 2007).

Applications in Organic Electronics

Research in organic electronics has utilized derivatives of this compound. For example, organic sensitizers comprising carbazole as an electron donor and indeno[1,2-b]thiophene as the bridging unit have been synthesized for use in dye-sensitized solar cells. These sensitizers show enhanced molar absorption coefficients and red-shifted absorption bands, contributing to improved solar cell efficiency (Lim et al., 2015).

Medicinal Chemistry Applications

Thiophene and its derivatives, including this compound, are significant in medicinal chemistry.

They display a wide range of therapeutic properties, such as anti-inflammatory, antipsychotic, and anticancer activities. This has led to their inclusion in the synthesis of various drugs and the investigation of novel structural prototypes (Shah & Verma, 2018).

Future Directions

Thiophene derivatives, including 3-(2,6-Dimethylbenzoyl)thiophene, have potential applications in various fields such as organic electronics and functional supramolecular chemistry . Their unique photophysical properties make them suitable for use in chemosensors for analyte detection .

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of action of 3-(2,6-Dimethylbenzoyl)thiophene involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For example, it inhibits certain enzymes involved in cell growth and survival, thereby preventing the proliferation of cancer cells. Additionally, this compound can modulate signaling pathways by binding to receptors and altering their activity . These molecular interactions are critical for the compound’s bioactivity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function . The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . These temporal effects are essential for understanding the compound’s potential for long-term therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound undergoes metabolic transformations, including hydroxylation and oxidation, which are mediated by specific enzymes . These metabolic pathways affect the compound’s bioavailability, activity, and elimination from the body. Understanding these pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed to various cellular compartments, where it exerts its biological effects. The localization and accumulation of this compound in specific tissues are influenced by its interactions with transporters and binding proteins . These factors are critical for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function . The compound is directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with target biomolecules. These interactions are often mediated by targeting signals or post-translational modifications that direct the compound to its site of action . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

(2,6-dimethylphenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c1-9-4-3-5-10(2)12(9)13(14)11-6-7-15-8-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULGTBPSRZCDAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641840
Record name (2,6-Dimethylphenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-06-7
Record name (2,6-Dimethylphenyl)-3-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dimethylphenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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